molecular formula C7H5IN4 B3260651 1-(3-Iodophenyl)tetrazole CAS No. 332377-03-4

1-(3-Iodophenyl)tetrazole

Cat. No.: B3260651
CAS No.: 332377-03-4
M. Wt: 272.05 g/mol
InChI Key: GJKLRXCNHCIDMZ-UHFFFAOYSA-N
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Description

Overview of the Tetrazole Heterocycle in Organic Synthesis and Materials Science

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a purely synthetic structure not found in nature. rug.nl First synthesized in 1885, this aromatic ring system has become a cornerstone in various scientific disciplines. rug.nlbohrium.com

The parent tetrazole can exist in different isomeric forms, with the 1H- and 2H-isomers being aromatic due to the presence of a 6 π-electron system. wikipedia.org This aromaticity contributes to their stability. mdpi.com The tetrazole ring is planar and possesses a high nitrogen content, which imparts unique electronic properties. mdpi.comiosrjournals.org The delocalization of electrons within the ring allows tetrazole derivatives to exhibit both electron-donating and electron-withdrawing characteristics. bohrium.com The aromaticity of the tetrazole ring can be influenced by the nature and position of substituents. researchgate.net

PropertyDescription
Structure Five-membered ring with one carbon and four nitrogen atoms. wikipedia.org
Aromaticity 1H- and 2H-isomers are aromatic with 6 π-electrons. wikipedia.org
Isomerism Exists as 1H-, 2H-, and non-aromatic 5H-isomers. wikipedia.org
Electronic Properties Can act as both electron-donating and electron-withdrawing. bohrium.com

The unique structural and electronic properties of tetrazoles have led to their widespread use. In medicinal chemistry, the tetrazole group is often used as a bioisostere for the carboxylic acid group, as they share similar pKa values and are deprotonated at physiological pH. bohrium.comwikipedia.org This substitution can lead to improved metabolic stability and lipophilicity in drug candidates. bohrium.combeilstein-journals.org Consequently, tetrazole moieties are found in a number of FDA-approved drugs, including antihypertensives like losartan (B1675146) and candesartan. wikipedia.orgacs.org

Beyond pharmaceuticals, tetrazole derivatives are utilized in materials science as components of gas generators in automobile airbags and as high-energy materials due to their high nitrogen content, which results in the formation of non-toxic nitrogen gas upon decomposition. wikipedia.org They also find application in coordination chemistry, agriculture, and as catalysts. mdpi.comsioc-journal.cn

The Role of Aryl Iodides as Versatile Precursors in C-C and C-X Bond Formation

Aryl iodides are highly valued in organic synthesis as versatile precursors for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly reactive in a variety of cross-coupling reactions. organic-chemistry.org

These reactions, often catalyzed by transition metals like palladium or copper, allow for the efficient construction of complex molecules from simpler starting materials. researchgate.netlongdom.org Aryl iodides can participate in well-known transformations such as the Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents onto the aromatic ring. longdom.org The ability to form these new bonds under relatively mild conditions and with high functional group tolerance makes aryl iodides indispensable tools for synthetic chemists. organic-chemistry.orgpreprints.org

Rationale and Scope of Research on 1-(3-Iodophenyl)tetrazole

The compound this compound is of particular interest due to the strategic placement of both a tetrazole ring and an iodine atom on a phenyl scaffold.

The presence of both the tetrazole and aryl iodide moieties in this compound creates a bifunctional molecule with significant synthetic potential. The tetrazole group can act as a ligand or a bioisosteric replacement, while the iodo group serves as a reactive handle for cross-coupling reactions. researchgate.netchemrxiv.org This dual functionality allows for sequential or one-pot transformations, providing a direct route to a diverse array of complex, substituted aryl tetrazoles.

The structure of this compound makes it an ideal building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.net For instance, the iodine atom can be readily displaced through various coupling reactions to introduce new functionalities, while the tetrazole ring can be further modified or utilized for its inherent properties. rsc.orgmdpi.com This versatility allows for the systematic exploration of chemical space and the development of new molecular probes to investigate biological processes. The synthesis of related compounds, such as N-(furan-2-ylmethyl)-1-(4-iodophenyl)-1H-tetrazol-5-amine, highlights the utility of iodophenyl tetrazoles in creating diverse chemical libraries. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-iodophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKLRXCNHCIDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 1 3 Iodophenyl Tetrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Regioselectivity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the isomeric purity and regioselectivity of synthesized 1-(3-Iodophenyl)tetrazole. The substitution pattern on the phenyl ring and the attachment of the tetrazole ring at the N1 position are confirmed by analyzing both ¹H and ¹³C NMR spectra.

In a typical ¹H NMR spectrum, the proton on the tetrazole ring (C5-H) characteristically appears as a distinct singlet in the downfield region, generally between δ 8.0 and 9.5 ppm. For the phenyl ring protons, the meta-substitution pattern gives rise to a complex multiplet system. The proton situated between the two substituents (the iodo group and the tetrazole ring) would show a specific splitting pattern, while the other aromatic protons would appear as a multiplet.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atom of the tetrazole ring typically resonates in the range of δ 140-150 ppm. The carbon atom directly bonded to the iodine (C-I) is significantly influenced by the iodine's heavy atom effect, and its chemical shift can be used for unambiguous assignment. The remaining carbon signals of the phenyl ring provide a distinct pattern confirming the 1,3-substitution. The absence of signals corresponding to the 2-(3-Iodophenyl)tetrazole isomer confirms the high regioselectivity of the synthesis.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Tetrazole C-H~8.1-9.2Singlet (s)
Phenyl H-2~7.0-7.6Multiplet (m)
Phenyl H-4~7.0-7.6Multiplet (m)
Phenyl H-5~7.0-7.6Multiplet (m)
Phenyl H-6~7.0-7.6Multiplet (m)

Note: Data is predicted based on analogous structures like 1-(3-Chlorophenyl)-1H-tetrazole and may vary in experimental conditions. rsc.org

Single Crystal X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

Furthermore, X-ray diffraction analysis illuminates the nature of intermolecular interactions that govern the crystal packing. For this compound, halogen bonding is a significant expected interaction, where the electrophilic region on the iodine atom (σ-hole) interacts with a nucleophilic nitrogen atom from an adjacent tetrazole ring. In addition to halogen bonds, C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings are also anticipated to play crucial roles in stabilizing the crystal lattice.

Interactive Data Table: Expected Crystallographic Parameters for Phenyltetrazole Derivatives

ParameterTypical Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, Pbca, etc.
Dihedral Angle (Phenyl-Tetrazole)10-25°
Key Intermolecular InteractionsHalogen Bonding (C-I···N), C-H···N, π-π stacking

Note: This data is generalized from known structures of similar halogenated phenyltetrazoles.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes present in this compound. The spectra are characterized by specific bands corresponding to the vibrations of the tetrazole and the substituted phenyl rings.

The tetrazole ring exhibits several characteristic vibrations. A C=N stretching vibration is typically observed in the 1620–1680 cm⁻¹ region. researchgate.net The N-N=N group vibrations appear between 1230-1290 cm⁻¹, and bands related to the cyclic structure of the tetrazole are found in the 900-1100 cm⁻¹ range. researchgate.net

The iodophenyl group also shows distinct absorption bands. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1470-1600 cm⁻¹ region. The C-I (carbon-iodine) stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500-600 cm⁻¹. Analysis of these vibrational modes helps to confirm the presence of all key functional moieties within the molecule.

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies

Vibrational ModeWavenumber (cm⁻¹)Source
Aromatic C-H stretch>3000 rsc.org
C=N stretch (tetrazole)~1660-1670 rsc.org
Aromatic C=C stretch~1470-1600 rsc.orgresearchgate.net
N-N=N stretch~1230-1290 researchgate.net
Tetrazole ring vibration~900-1100 researchgate.net
C-I stretch~500-600General Range

Note: Data is based on analogous compounds and general spectroscopic principles.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is employed for the precise determination of the molecular weight of this compound and for studying its fragmentation patterns. The exact mass of the molecular ion is a critical piece of data for confirming the elemental composition of the compound. For C₇H₅IN₄, the calculated monoisotopic mass is 271.9559 g/mol . chem960.com HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that matches this value with high accuracy (typically within 5 ppm).

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₅IN₄
Exact Mass (Monoisotopic)271.9559
Expected [M+H]⁺272.9632
Primary FragmentationLoss of N₂ (28 Da)

Note: Exact mass is a calculated value. chem960.com

Chemical Reactivity and Derivatization Strategies for 1 3 Iodophenyl Tetrazole

Reactivity of the Aryl Iodide Moiety in 1-(3-Iodophenyl)tetrazole

The carbon-iodine bond on the phenyl ring is the most reactive site for many transformations, serving as a versatile handle for introducing new functional groups and building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govnobelprize.org The aryl iodide in this compound is an excellent substrate for these transformations due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. nobelprize.org These reactions are valued for their mild conditions and tolerance of a wide array of functional groups. nobelprize.org

Suzuki Reaction: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. It is widely used in the pharmaceutical industry. nobelprize.org For this compound, a Suzuki coupling would replace the iodine atom with an aryl, heteroaryl, or alkyl group from the corresponding boronic acid.

Sonogashira Reaction: This coupling involves the reaction of the aryl iodide with a terminal alkyne. organic-chemistry.org This method is highly efficient for creating aryl-alkyne structures. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a powerful method for C(sp²)-C(sp²) bond formation. researchgate.net Ultrasound irradiation has been shown to promote Heck reactions, often leading to shorter reaction times and high selectivity for the E-diastereoisomer product. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemTypical Product
SuzukiArylboronic Acid (Ar-B(OH)₂)Pd(0) complex, Base (e.g., K₂CO₃)1-(3-Arylphenyl)tetrazole
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) complex, Cu(I) salt, Base1-(3-(Alkynyl)phenyl)tetrazole
HeckAlkene (CH₂=CHR)Pd(0) or Pd(II) complex, Base1-(3-(Alkenyl)phenyl)tetrazole

Nucleophilic Aromatic Substitution (SNAr) on the Iodophenyl Ring

While less common than electrophilic substitution for many aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on aryl halides bearing strong electron-withdrawing groups. pressbooks.publibretexts.org The tetrazole ring is a potent electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack but activates it for nucleophilic attack. fiveable.me

For an SNAr reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group (the iodide) to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orglibretexts.org In this compound, the tetrazole group is in the meta position relative to the iodine atom. This positioning does not allow for direct resonance stabilization of the intermediate carbanion by the tetrazole ring. libretexts.orglibretexts.org Consequently, this compound is generally unreactive towards standard SNAr conditions, and this pathway is not a common strategy for its derivatization. libretexts.org

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a fundamental and rapid reaction in organometallic chemistry used to convert organic halides into highly reactive organometallic reagents. wikipedia.orgwikiwand.com The reaction is particularly efficient for aryl iodides. wikipedia.orgprinceton.edu Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), can readily replace the iodine atom with a metal, typically lithium. wikiwand.comethz.ch

The resulting 1-(3-lithiophenyl)tetrazole is a powerful nucleophile that can react with a wide variety of electrophiles to introduce new functional groups. The exchange rate typically follows the trend I > Br > Cl. wikipedia.orgprinceton.edu This transformation allows for the synthesis of derivatives that are not accessible through other means.

Table 2: Functionalization via Metal-Halogen Exchange

Step 1: ReagentIntermediate FormedStep 2: ElectrophileFinal Product
n-Butyllithium1-(3-Lithiophenyl)tetrazoleCarbon dioxide (CO₂)3-(Tetrazol-1-yl)benzoic acid
n-Butyllithium1-(3-Lithiophenyl)tetrazoleAldehydes/Ketones (R₂C=O)[3-(Tetrazol-1-yl)phenyl]carbinols
n-Butyllithium1-(3-Lithiophenyl)tetrazoleIodine (I₂)Returns to starting material
i-PrMgCl·LiCl (Turbo-Grignard)1-(3-Magnesiophenyl)tetrazoleVarious electrophilesFunctionalized derivatives

Reactivity and Modifications of the Tetrazole Heterocycle in this compound

The tetrazole ring is an aromatic, electron-deficient heterocycle. nih.gov While generally stable, it can undergo specific functionalization reactions, although these are often more challenging than modifications to the aryl iodide moiety.

Electrophilic and Nucleophilic Functionalization of the Tetrazole Ring

Direct electrophilic substitution on the tetrazole ring is difficult due to its electron-deficient nature. The four nitrogen atoms withdraw electron density, making the ring resistant to attack by electrophiles.

Nucleophilic attack on the ring carbon (C5) is also generally unfavorable. However, functionalization at the C5 position can be achieved indirectly. One strategy involves the deprotonation of an N-protected tetrazole at the C5 position using a strong base, like a "turbo Grignard" reagent (iPrMgCl·LiCl), to create a metalated intermediate. researchgate.netacs.org This intermediate can then react with various electrophiles. acs.org While this has been demonstrated for N-protected tetrazoles, its direct application to 1-aryl tetrazoles like this compound would be a comparable strategy, assuming the C5-H is sufficiently acidic for deprotonation.

Ring-Opening and Rearrangement Pathways

The tetrazole ring, while aromatic, can undergo ring-opening reactions under specific energetic conditions, such as high temperatures. The thermal decomposition of 1-aryl-tetrazoles has been a subject of study, and the general mechanism provides insight into the expected behavior of this compound.

Upon heating, 1-aryl-tetrazoles typically undergo a concerted, unimolecular decomposition. This process is believed to proceed through a mechanism involving the initial cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring. This fragmentation is followed by the extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process that drives the reaction forward. The immediate product of this ring-opening and nitrogen elimination is a highly reactive nitrene intermediate. However, for 1-substituted tetrazoles, the more likely pathway involves the formation of an azidoazomethine, which then loses nitrogen to form a nitrene, subsequently rearranging to a carbodiimide. A common outcome of the thermal decomposition of 1-phenyl-1H-tetrazoles is the formation of the corresponding isonitrile. scispace.com

Studies on various substituted 1-phenyl-1H-tetrazoles have shown that these compounds decompose exothermically at temperatures typically ranging from 190 to 240 °C. scispace.comscispace.com The primary products identified are molecular nitrogen and the corresponding aryl isonitrile. Therefore, it is predicted that the thermolysis of this compound would follow a similar pathway, leading to the formation of 3-iodophenylisonitrile and nitrogen gas, as depicted in the reaction below.

Predicted Thermal Decomposition of this compound: this compound → 3-Iodophenylisonitrile + N₂

While specific experimental data on the thermal decomposition of this compound is not extensively detailed in the reviewed literature, the established reactivity of analogous 1-aryl-tetrazoles provides a strong predictive framework for its behavior under thermal stress. The presence of the iodo substituent on the phenyl ring is not expected to fundamentally alter this decomposition pathway, although it may influence the precise temperature at which decomposition occurs.

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The presence of an iodine atom on the phenyl ring of this compound makes it a valuable and versatile building block for the synthesis of more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has been extensively exploited in medicinal chemistry for the construction of pharmacologically active compounds.

The this compound scaffold has proven to be a key component in the development of potent inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP) and in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. nih.govmdpi.com The general strategy involves using the iodo-functionalized tetrazole as a scaffold onto which various molecular fragments can be appended via cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.

Suzuki Coupling Reactions:

The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, is a widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the phenyl ring. This strategy is particularly prevalent in the synthesis of PARP inhibitors, where a biaryl framework is often a key structural feature for high potency.

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water>90
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/Water85-95
3-Pyridinylboronic acidPd₂(dba)₃/SPhosK₃PO₄THF/Water75-85

Sonogashira Coupling Reactions:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction provides a means to introduce alkynyl moieties onto the this compound scaffold, leading to the synthesis of compounds with extended, rigid structures. These alkynyl-substituted tetrazoles can serve as intermediates for further transformations or as final target molecules with specific biological activities.

Terminal AlkyneCatalystCo-catalystBaseSolventYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF80-90
TrimethylsilylacetylenePd(OAc)₂/XPhosCuICs₂CO₃Acetonitrile>90
Propargyl alcoholPdCl₂(PPh₃)₂CuIDiisopropylamineDMF70-85

Heck Coupling Reactions:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction can be employed to introduce vinyl groups onto the this compound core. The resulting vinylated products can be further functionalized or may themselves possess desired biological properties.

AlkeneCatalystBaseSolventYield (%)
StyrenePd(OAc)₂Et₃NDMF75-85
n-Butyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile80-90
AcrylonitrilePd₂(dba)₃NaOAcDMA70-80

The strategic application of these and other cross-coupling reactions allows for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties of potential drug candidates. The reliability and versatility of these synthetic methods have solidified the role of this compound as a valuable intermediate in modern drug discovery and organic synthesis.

Computational and Theoretical Studies on 1 3 Iodophenyl Tetrazole

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. uni-muenchen.de It is favored for its balance of accuracy and computational efficiency. youtube.com For 1-(3-Iodophenyl)tetrazole, DFT calculations are employed to determine its ground-state optimized geometry, which corresponds to the most stable arrangement of its atoms.

These calculations typically use a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the electron density. youtube.comscispace.com The output of a DFT optimization provides key geometric parameters. For this compound, this would include the bond lengths within the phenyl and tetrazole rings, the C-I and C-N bond lengths, and the dihedral angle between the two rings. These computed parameters serve as a foundational prediction of the molecule's three-dimensional structure.

Table 1: Illustrative Predicted Ground State Properties for this compound using DFT
PropertyDescriptionTypical Predicted Value
Total EnergyThe electronic energy of the optimized molecule in its ground state.Value in Hartrees
Dipole MomentA measure of the molecule's overall polarity.Value in Debye
C-N Bond Length (Ring-Ring)The distance between the carbon of the phenyl ring and the nitrogen of the tetrazole ring.~1.43 Å
C-I Bond LengthThe distance between the carbon of the phenyl ring and the iodine atom.~2.10 Å
Phenyl-Tetrazole Dihedral AngleThe twist angle between the planes of the two rings.~30-50 degrees

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). gaussian.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. gaussian.comresearchgate.net

For this compound, FMO analysis reveals how electron density is distributed in these key orbitals.

HOMO: The HOMO is typically distributed across the π-system of the phenyl ring and the tetrazole ring. This indicates that these are the regions most susceptible to electrophilic attack.

LUMO: The LUMO is also generally located over the π-systems of both rings, representing the most favorable regions for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excitable and more reactive. Calculations also provide maps of electron density, showing the distribution of charge throughout the molecule and highlighting electronegative and electropositive regions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)Description
HOMO~ -7.0 to -6.5 eVHighest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO~ -1.5 to -1.0 eVLowest Unoccupied Molecular Orbital; associated with electrophilicity.
HOMO-LUMO Gap~ 5.0 to 5.5 eVIndicator of chemical stability and reactivity.

Quantum chemical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). scispace.com These predicted shifts can be correlated with experimental spectra to aid in the assignment of specific peaks to individual atoms in the molecule.

Vibrational Frequencies: DFT calculations are also used to compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net These calculations help in assigning specific vibrational modes, such as C-H stretches, C=C ring stretches, and N=N stretches within the tetrazole ring. scispace.com It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data. researchgate.net

Applications of 1 3 Iodophenyl Tetrazole in Advanced Materials and Catalysis

1-(3-Iodophenyl)tetrazole as a Ligand in Coordination Chemistry

The tetrazole ring of this compound, with its multiple nitrogen atoms, serves as an excellent coordination site for metal ions. nih.govnih.gov As a ligand, it can bind to metal centers to form discrete molecular complexes or extended coordination polymers, with the specific outcome often depending on the metal ion, reaction conditions, and the presence of other ligands. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving phenyl-tetrazole ligands typically proceeds by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and are characterized using a suite of analytical techniques.

Key characterization methods include:

Single-Crystal X-ray Diffraction: This technique provides definitive information on the three-dimensional structure of the complex, revealing bond lengths, bond angles, coordination geometry around the metal center, and the specific nitrogen atoms of the tetrazole ring involved in binding.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the tetrazole ring upon coordination to a metal ion can be observed, confirming the ligand-metal interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy helps to elucidate the structure of the complex in solution.

Elemental Analysis: This confirms the empirical formula of the synthesized complex, ensuring its purity and stoichiometry.

While specific complexes of this compound are not extensively detailed in current literature, the coordination behavior is expected to be analogous to other N-substituted tetrazole ligands. nih.govupi.edu The iodine substituent can influence the electronic properties of the ligand and may participate in secondary intermolecular interactions, such as halogen bonding, within the crystal lattice, further stabilizing the structure.

Catalytic Activity of this compound-Metal Complexes

Metal complexes are central to catalysis, and those incorporating tetrazole ligands have shown promise in various organic transformations. upi.eduresearchgate.net The nitrogen-rich environment provided by the tetrazole ring can stabilize the metal center in various oxidation states, facilitating catalytic cycles. nih.gov

Potential catalytic applications for metal complexes derived from this compound include:

Cross-Coupling Reactions: The complex could potentially catalyze reactions such as Suzuki-Miyaura or Mizoroki-Heck couplings, which are fundamental in organic synthesis. rsc.org

Oxidation Reactions: Transition metal complexes are often used as catalysts for the oxidation of alcohols or other organic substrates. upi.edu

Cycloaddition Reactions: Metal-catalyzed cycloadditions are a powerful tool for the synthesis of complex heterocyclic compounds.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes linked by organic ligands. nih.gov The multitopic nature of tetrazole-based ligands makes them highly suitable for the synthesis of robust 3D frameworks. While this compound is a monotopic ligand, it could be functionalized to include additional coordinating groups, transforming it into a linker for MOF construction.

Alternatively, the iodine atom serves as a reactive site for post-synthetic modification. A pre-formed MOF containing a different phenyl-tetrazole ligand could be functionalized with iodine, or a MOF built with this compound could undergo further reactions at the C-I bond to introduce new functionalities and tune the properties of the framework, such as its gas adsorption selectivity or catalytic activity.

Role in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound is ideally suited for directing self-assembly through a powerful and directional interaction known as halogen bonding.

Table 1: Typical Interaction Geometries and Energies for Halogen Bonds Involving Iodine and Nitrogen in Analogous Molecular Systems.
Interaction TypeTypical Distance (Å)Typical Angle (°)Calculated Energy (kJ mol⁻¹)
C—I···N2.8 - 3.2~165 - 175-15 to -25

Data derived from studies on similar iodophenyl derivatives.

This predictable and directional nature of halogen bonding makes this compound a valuable building block for crystal engineering, where the goal is to design solid-state materials with specific structures and properties.

Applications as a Chemical Probe or Building Block in Polymer Science

In polymer science, functional molecules can be incorporated into polymer chains to impart specific properties. This compound is a prime candidate for use as a functional monomer or building block. The C-I bond is a versatile chemical handle that allows the molecule to be incorporated into polymer backbones using well-established metal-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with an arylboronic acid.

Sonogashira Coupling: Reaction with a terminal alkyne.

Heck Coupling: Reaction with an alkene.

By polymerizing this compound with appropriate co-monomers, new polymers can be synthesized where the tetrazole unit is a recurring feature along the chain. These tetrazole-rich polymers could find applications as energetic materials, metal-coordinating materials, or polymers with high thermal stability. The ability to precisely place this functional group within a polymer structure opens up possibilities for creating advanced materials with tailored chemical and physical properties.

Future Research Directions and Unexplored Potential of 1 3 Iodophenyl Tetrazole

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry and atom economy are paramount in modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and avoid hazardous reagents. tandfonline.comnih.gov Future research on 1-(3-Iodophenyl)tetrazole should prioritize the development of synthetic routes that align with these principles.

Traditional syntheses of 1-aryltetrazoles often involve multi-step procedures with stoichiometric reagents that generate significant waste. Greener alternatives could be explored through several avenues:

Catalytic One-Pot Syntheses: Designing a one-pot reaction starting from readily available precursors like 3-iodoaniline, an azide (B81097) source, and a C1 synthon, mediated by a recyclable catalyst, would represent a significant improvement. The use of heterogeneous nanocatalysts, which can be easily recovered and reused, is a particularly promising approach that has been successfully applied to other tetrazole syntheses. rsc.org

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. indexcopernicus.com Developing a novel MCR that directly incorporates the 3-iodophenyl moiety to construct the tetrazole ring would be a highly efficient and convergent synthetic strategy.

Alternative Azide Sources: Conventional methods often rely on potentially explosive or toxic azide sources like sodium azide. Research into safer, in-situ generated azide sources or alternative reagents like diphenyl phosphorazidate (DPPA) could mitigate safety concerns.

Green Reaction Media: Moving away from volatile organic solvents toward more environmentally benign media such as water, polyethylene (B3416737) glycol (PEG-400), or even solvent-free "grindstone" chemistry could drastically reduce the environmental footprint of the synthesis. sci-hub.se

The efficiency of these potential new pathways can be quantitatively assessed using green chemistry metrics, as detailed in the table below.

MetricDescriptionGoal for Future Syntheses
Atom Economy The measure of how many atoms from the reactants are incorporated into the final desired product. nih.govmdpi.comMaximize by favoring addition and multicomponent reactions over substitutions and eliminations.
E-Factor The ratio of the mass of waste generated to the mass of the desired product.Minimize by reducing byproducts, avoiding stoichiometric reagents, and using catalytic methods.
Process Mass Intensity (PMI) The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product.Minimize by reducing solvent volumes, simplifying workup procedures, and using fewer synthetic steps.
Catalyst Turnover Number (TON) The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.Maximize by developing highly active and stable catalysts.

By focusing on these areas, future synthetic work can provide safer, more efficient, and environmentally responsible access to this compound and its derivatives.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is primarily dictated by the C-I bond and the tetrazole ring. While the C-I bond is a well-known handle for classical cross-coupling reactions, significant opportunities exist to explore less conventional transformations.

Advanced Cross-Coupling Reactions: Beyond standard Suzuki and Sonogashira reactions, the C-I bond can be used in more advanced or unconventional coupling protocols. rsc.orgdoi.org This includes exploring photocatalytic or electrocatalytic coupling methods that operate under milder conditions, or iodine-promoted oxidative cross-coupling reactions to form new C-C or C-heteroatom bonds. nih.gov

Directed C-H Activation/Functionalization: The tetrazole ring, with its multiple nitrogen atoms, can act as a directing group to guide transition-metal-catalyzed C-H activation at specific positions on the phenyl ring. This would allow for the direct installation of new functional groups ortho to the tetrazole, bypassing the need for pre-functionalized starting materials.

Reactivity of the Tetrazole Ring: The tetrazole ring itself is generally stable but can participate in specific reactions. Future work could explore its potential in [3+2] cycloaddition reactions, ring-opening transformations to generate novel nitrogen-rich linear compounds, or direct C-H functionalization of the single C-H bond within the tetrazole ring itself.

Dual Functionalization Strategies: A particularly exciting avenue is the development of selective, sequential reactions that functionalize both the C-I bond and a position on the tetrazole or phenyl ring. This would enable the rapid construction of complex, three-dimensional molecules from a simple starting material.

A summary of potential reaction pathways for future exploration is presented below.

Reactive SiteReaction TypePotential Transformation
C-I Bond Palladium-Catalyzed Cross-CouplingSuzuki, Sonogashira, Heck, Buchwald-Hartwig amination to attach diverse organic fragments. rsc.orgdoi.orgnih.gov
C-I Bond Photoredox CatalysisAlkylation, arylation, or amination under visible light, avoiding harsh thermal conditions.
Phenyl C-H Bonds Directed C-H ActivationFunctionalization at the C2 or C6 positions of the phenyl ring, directed by the tetrazole moiety.
Tetrazole C-H Bond Deprotonation/FunctionalizationLithiation followed by reaction with electrophiles to introduce substituents at the C5 position of the tetrazole ring.
Tetrazole Ring Cycloaddition/Ring-OpeningParticipation in pericyclic reactions or controlled fragmentation to access novel heterocyclic or acyclic structures.

Integration of this compound into Advanced Functional Materials

The unique combination of a high-nitrogen tetrazole ring and a heavy, reactive iodine atom makes this compound an attractive building block for a variety of advanced functional materials.

Energetic Materials: Tetrazole-based compounds are well-known for their high positive heats of formation and high nitrogen content, making them valuable components in energetic materials and propellants. mdpi.comrsc.orgresearchgate.netacs.org The introduction of a heavy iodine atom into the structure could be used to tune properties such as density and sensitivity, potentially leading to new energetic materials with tailored performance characteristics.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring are excellent coordinating sites for metal ions, enabling the construction of MOFs. rsc.orgespublisher.com These porous crystalline materials have applications in gas storage, separation, and catalysis. Using this compound as an organic linker could yield MOFs with pores decorated with iodine atoms. Such materials could be specifically designed for the selective capture of radioactive iodine from nuclear waste streams or other pollutants that have an affinity for iodine. rsc.orgmdpi.comnih.gov

Radiopaque Polymers: Iodine is an effective X-ray absorbing agent. By incorporating this compound into polymer chains, either as a monomer or a pendant group, it is possible to create inherently radiopaque polymers. researchgate.net These materials would be highly valuable for medical applications, such as in catheters, stents, or other implantable devices that require visualization via X-ray imaging without the need for potentially toxic contrast agents. The C-I bond could serve as a reactive handle for polymerization via cross-coupling methods.

Liquid Crystals: Phenyltetrazole derivatives have been shown to exhibit liquid crystalline properties. tandfonline.comrsc.orgtandfonline.comarkat-usa.org The rigid, polar nature of the phenyltetrazole core is conducive to forming the ordered mesophases characteristic of liquid crystals. The iodo-substituent could be used to modify the molecule's shape, polarizability, and intermolecular interactions, thereby influencing the temperature range and type of liquid crystal phases formed.

Material ClassRole of this compoundPotential Application
Energetic Materials High-nitrogen, high-density component. rsc.orgacs.orgPropellants, explosives with tailored sensitivity.
Metal-Organic Frameworks (MOFs) Iodinated organic linker. rsc.orgSelective capture of radioactive iodine waste. rsc.orgnih.gov
Radiopaque Polymers Iodine-containing monomer or additive. researchgate.netMedical devices visible under X-ray.
Liquid Crystals Mesogenic core unit. tandfonline.comarkat-usa.orgDisplay technologies, optical sensors.

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the discovery process. For this compound, in silico methods can offer profound insights.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) can be used to model the transition states and reaction pathways for the novel transformations proposed in Section 7.2. doi.orgasianpubs.orgmdpi.com By calculating activation energies, researchers can predict which reactions are most feasible and identify the optimal conditions for selectivity, saving significant experimental time and resources.

Designing Functional Materials: Computational screening can be used to predict the properties of materials derived from this compound before they are synthesized. For example, the detonation velocity and pressure of energetic materials can be calculated, and the pore size and gas adsorption properties of hypothetical MOFs can be simulated. mdpi.comrsc.org This allows for the rational design of materials with specific, targeted functionalities.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): By synthesizing a library of derivatives based on the this compound scaffold and measuring their properties (e.g., liquid crystal transition temperatures, biological activity, or material performance), QSAR/QSPR models can be developed. acs.orgresearchgate.netnih.gov These statistical models correlate specific molecular descriptors with observed properties, enabling the prediction of performance for new, unsynthesized compounds and guiding the design of molecules with optimized characteristics.

The table below outlines key computational methods and their potential applications to the study of this compound.

Computational MethodApplicationResearch Question Addressed
Density Functional Theory (DFT) Calculating electronic structure, reaction energies, and spectroscopic properties. asianpubs.orgacs.orgWhat is the most likely mechanism for a novel C-H activation reaction? Which tautomer is more stable?
Molecular Dynamics (MD) Simulation Simulating the behavior of molecules and materials over time.How does an iodinated polymer chain fold? How do guest molecules diffuse through a MOF?
Quantitative Structure-Activity Relationship (QSAR) Correlating molecular structure with a specific activity or property. acs.orgresearchgate.netWhich substituents will lead to a derivative with optimal liquid crystal properties or biological activity?
Molecular Docking Predicting the binding orientation of a molecule to a biological target. nih.govnih.govCould derivatives of this compound act as inhibitors for a specific enzyme?

By integrating these computational approaches with experimental work, future research can unlock the full potential of this compound in a more efficient and directed manner.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Iodophenyl)tetrazole, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via heterocyclization reactions. A common approach involves the cyclization of 3-iodophenyl-substituted nitriles with sodium azide in the presence of a Lewis acid catalyst (e.g., ZnBr₂ or NH₄Cl) under reflux in a polar aprotic solvent like DMF . Optimization strategies include:

  • Catalyst screening : ZnBr₂ improves yield (70–85%) compared to NH₄Cl (50–60%) by enhancing electrophilicity of the nitrile group.
  • Temperature control : Reflux at 100–120°C minimizes side reactions like azide decomposition.
  • Workup : Neutralization with dilute HCl followed by column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Q. How can structural characterization of this compound be performed to confirm tautomeric forms?

Methodological Answer: Tautomeric equilibria between tetrazole and azido-azomethine forms can be resolved using:

  • NMR spectroscopy : 1H^1H-NMR in DMSO-d₆ shows a singlet at δ 9.2–9.5 ppm for the tetrazole proton, confirming the tetrazole tautomer as dominant. 13C^13C-NMR chemical shifts at 145–150 ppm (C2 of tetrazole) further validate this .
  • X-ray crystallography : Crystal structures (e.g., P2₁/c space group) reveal intermolecular N–H···N hydrogen bonds stabilizing the tetrazole form .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what implications does this have for material science?

Methodological Answer: The tetrazole ring acts as a neutral monodentate ligand through its N1 atom. Coordination studies with Cu(II)/Co(II)/Ni(II) involve:

  • Synthesis : Reacting this compound with metal salts (e.g., Cu(NO₃)₂) in ethanol/water under hydrothermal conditions (120°C, 24 hrs).
  • Characterization : X-ray diffraction reveals mononuclear or binuclear complexes. For example, [Cu(L)₂(NO₃)₂] (L = tetrazole ligand) forms a distorted octahedral geometry .
  • Applications : These complexes exhibit catalytic activity in oxidation reactions and potential as energetic materials due to high thermal stability (decomposition >250°C) .

Q. What strategies are effective for analyzing the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial assays :
    • In vitro testing : Broth microdilution (MIC determination) against S. aureus and C. albicans using derivatives with substituted alkyl/aryl groups.
    • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂) enhance antifungal activity by 2–4-fold compared to unsubstituted analogs .
  • Analgesic activity : Hot-plate and tail-flick tests in murine models (e.g., ED₅₀ calculation) with morphine as a positive control. Derivatives with para-substituted aryl groups show potency via serotonin receptor modulation .

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

Methodological Answer:

  • DFT calculations : B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates HOMO-LUMO gaps. For this compound, a HOMO-LUMO gap of ~5 eV suggests moderate stability .
  • Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., 5-HT₃ receptors). Docking scores correlate with experimental IC₅₀ values for serotonin antagonism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.